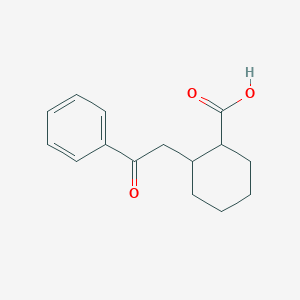

2-Phenacylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenacylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPPDKWMENPRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 2 Phenacylcyclohexane 1 Carboxylic Acid

Established Retrosynthetic Pathways and Forward Synthesis Methodologies

Several classical and contemporary synthetic strategies can be adapted for the preparation of 2-Phenacylcyclohexane-1-carboxylic acid. These methods focus on the formation of the key carbon-carbon bond between the cyclohexane (B81311) ring and the phenacyl group, as well as the introduction of the carboxylic acid moiety.

A primary retrosynthetic disconnection for this compound involves the formation of the C-C bond at the C2 position of the cyclohexane ring. This can be achieved through the alkylation of an enolate derived from a cyclohexanecarboxylic acid derivative.

The forward synthesis commences with the deprotonation of a suitable cyclohexanecarboxylic acid ester, such as methyl or ethyl cyclohexanecarboxylate, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding enolate. libretexts.orgfiveable.me This enolate is then subjected to an SN2 reaction with a phenacyl electrophile, typically phenacyl bromide or a related derivative. libretexts.orglibretexts.org Subsequent hydrolysis of the ester group under acidic or basic conditions yields the desired this compound. The choice of base, solvent, and reaction temperature is crucial to ensure efficient enolate formation and minimize side reactions. fiveable.me

| Step | Reagents and Conditions | Purpose | Typical Yield (%) |

| 1 | Cyclohexanecarboxylic acid ester, LDA, THF, -78 °C | Enolate formation | >95% (conversion) |

| 2 | Phenacyl bromide, THF, -78 °C to rt | Alkylation | 60-80% |

| 3 | LiOH, H₂O/THF then H₃O⁺ | Ester hydrolysis | 85-95% |

Table 1: Representative reaction conditions and typical yields for a direct alkylation approach.

This method's primary challenge lies in controlling the regioselectivity of the alkylation and the potential for over-alkylation. However, for the target molecule, these are not significant concerns. A key consideration is the diastereoselectivity of the alkylation, which, without a directing group, often leads to a mixture of cis and trans isomers. rsc.orgrsc.org

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) and cascade sequences to build molecular complexity in a single step, enhancing atom economy and efficiency. beilstein-journals.org A plausible MCR approach for a related β-keto acid structure could involve the Mannich reaction, which brings together an aldehyde, an amine, and a ketone. rasayanjournal.co.inrsc.org While not directly applicable in its classic form, variations could be designed.

A more relevant cascade strategy could involve a Michael-type addition followed by an intramolecular cyclization. For instance, a suitably substituted open-chain precursor could be designed to undergo a cascade reaction to form the functionalized cyclohexane ring. frontiersin.org An example of a cascade reaction for the synthesis of a related β-amino ketone involves the condensation of an amine, an enolizable carbonyl compound, and a non-enolizable carbonyl compound. rasayanjournal.co.in While not a direct route to the target carboxylic acid, such strategies highlight the potential for convergent synthesis.

| Reaction Type | Key Transformations | Potential Advantages |

| Michael-Aldol Cascade | Michael addition, Intramolecular Aldol Cyclization | Rapid construction of the cyclohexane ring with multiple stereocenters. |

| Multicomponent Reaction | One-pot combination of three or more starting materials | High efficiency and atom economy. |

Table 2: Conceptual multicomponent and cascade strategies.

Oxidative methods offer alternative retrosynthetic pathways. One such approach involves the oxidative cleavage of an alkene. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com A precursor molecule, such as a cyclohexene (B86901) derivative bearing a styrenyl-type substituent, could be subjected to ozonolysis followed by an oxidative work-up with hydrogen peroxide. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This would cleave the double bond, with the styrenyl group being oxidized to a benzoic acid derivative and the cyclohexene moiety yielding a dicarboxylic acid, which would then require further modification. A more direct approach would be the ozonolysis of a cyclohexene bearing a 2-phenylethenyl group at the appropriate position, which upon oxidative cleavage would yield the target carboxylic acid. researchgate.netlibretexts.org

Another general oxidative route is the oxidation of a corresponding primary alcohol or aldehyde. If a precursor such as 2-(2-hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid were available, it could be oxidized to the corresponding ketone.

| Precursor Type | Oxidizing Agent | Product |

| Alkene | O₃, then H₂O₂ | Carboxylic Acid |

| Primary Alcohol | PCC, DMP | Aldehyde |

| Aldehyde | KMnO₄, H₂CrO₄ | Carboxylic Acid |

Table 3: General oxidative transformations for carboxylic acid synthesis.

The formation of a carboxylic acid can be reliably achieved through the carboxylation of an organometallic reagent, most commonly a Grignard reagent. williams.edu In a retrosynthetic sense, this disconnects the carboxylic acid group to a Grignard reagent and carbon dioxide.

The forward synthesis would involve the preparation of a 2-phenacylcyclohexyl magnesium halide from the corresponding halide. This Grignard reagent would then be reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, would furnish the desired this compound. A significant challenge in this approach is the presence of the ketone functionality in the phenacyl group, which is incompatible with the highly nucleophilic and basic Grignard reagent. Therefore, the ketone would need to be protected, for example as a ketal, prior to the formation of the Grignard reagent and deprotected after the carboxylation step.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Controlling the stereochemistry at the C1 and C2 positions of the cyclohexane ring is a critical aspect of synthesizing specific stereoisomers of this compound. This can be achieved through various asymmetric synthesis strategies.

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comwikiwand.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to the carboxylic acid group of a cyclohexanecarboxylic acid precursor. Popular and effective chiral auxiliaries for directing alkylations include Evans' oxazolidinones and pseudoephedrine. wikiwand.comsantiago-lab.comrsc.org

The synthesis would begin by forming an amide bond between cyclohexanecarboxylic acid and the chiral auxiliary. Deprotonation of this chiral amide with a strong base like LDA would generate a chiral enolate. The steric bulk of the chiral auxiliary would then direct the approach of the electrophile (phenacyl bromide) from the less hindered face, leading to a diastereoselective alkylation. williams.edublogspot.com The diastereomeric ratio of the product can often be very high. Finally, the chiral auxiliary is cleaved, for instance by hydrolysis, to afford the enantiomerically enriched this compound. santiago-lab.com

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Cleavage Conditions |

| Evans' Oxazolidinone | >95:5 | LiOH, H₂O₂ |

| Pseudoephedrine | >90:10 | H₂SO₄, H₂O |

| (S)-(-)/(R)-(+)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | >90:10 | O₃ or other oxidative methods |

Table 4: Common chiral auxiliaries and their typical performance in asymmetric alkylations.

This approach allows for the synthesis of specific stereoisomers of the target molecule by selecting the appropriate enantiomer of the chiral auxiliary. The ability to separate the diastereomeric products before cleavage of the auxiliary can also lead to very high enantiomeric purities of the final product. williams.edu

Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to the Cyclohexane Core

The construction of the cyclohexane ring with control over its stereochemistry is a pivotal step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to achieve this, enabling the enantioselective formation of carbon-carbon bonds. scienceopen.com Organocatalysis, in particular, has emerged as a robust strategy for the asymmetric synthesis of highly substituted cyclohexane derivatives. nih.gov

One effective approach involves the use of chiral organocatalysts, such as amino-squaramides, to promote one-pot Michael-Michael-1,2-addition sequences. nih.gov These reactions can assemble complex cyclohexane frameworks from simple, achiral starting materials with high diastereo- and enantioselectivity. nih.gov For instance, a chiral amino-squaramide catalyst can facilitate the enantioselective Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by a subsequent achiral base-catalyzed domino Michael–Knoevenagel-type 1,2-addition sequence to afford highly substituted cyclohexanes. nih.gov This methodology allows for the creation of multiple stereogenic centers in a single operation with excellent stereocontrol. nih.gov

Another strategy involves the diastereoselective hydrogenation of a suitably substituted aromatic precursor. For example, the catalytic hydrogenation of an (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate over a supported rhodium or ruthenium catalyst can lead to the formation of a (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess (de) of up to 96%. nih.gov The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the aromatic ring, directing the hydrogenation to the less sterically hindered face. nih.gov This principle can be adapted to the synthesis of the this compound core by designing a precursor with appropriate stereodirecting groups.

The following table summarizes key findings in the asymmetric synthesis of substituted cyclohexanes, which are applicable to the target molecule.

| Catalytic System | Reaction Type | Key Features | Stereoselectivity | Reference |

| Chiral Amino-squaramide | One-pot Michael-Michael-1,2-addition | Low catalyst loading, commercially available achiral base | >30:1 dr and 96–99% ee | nih.gov |

| Supported Rh or Ru | Diastereoselective Hydrogenation | Use of a chiral auxiliary | Up to 96% de | nih.gov |

These examples highlight the potential of asymmetric catalysis to construct the cyclohexane core of this compound with a high degree of stereocontrol, thereby minimizing the need for extensive purification of stereoisomers in later stages.

Diastereomeric Resolution Techniques for Stereoisomers of this compound

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). libretexts.org Even with highly stereoselective synthetic methods, the formation of a mixture of diastereomers is possible. Therefore, effective resolution techniques are essential to isolate the desired stereoisomer.

A classical and widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.orgpressbooks.pub This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.orgpressbooks.pub

For this compound, a racemic mixture can be treated with an enantiomerically pure chiral amine, such as (S)-phenylethylamine, to form a mixture of two diastereomeric salts. nih.gov These salts, having different solubilities in a given solvent, can then be separated by careful crystallization. libretexts.orglibretexts.org After separation, the pure enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid to regenerate the carboxylic acid and the chiral amine, which can often be recovered and reused. pressbooks.pub

The choice of the chiral resolving agent and the solvent system is crucial for successful resolution and is often determined empirically. Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines. libretexts.orglibretexts.org

The efficiency of the resolution can be monitored by measuring the optical rotation of the crystallized material. The recrystallization process is typically repeated until there is no further change in the measured optical rotation, indicating that a pure diastereomer has likely been isolated. libretexts.orglibretexts.org

| Resolving Agent | Technique | Principle of Separation | Key Considerations | Reference |

| Chiral Amines (e.g., (S)-phenylethylamine) | Diastereomeric Salt Formation | Differential solubility of diastereomeric salts | Choice of resolving agent and solvent is critical | libretexts.orglibretexts.orgnih.gov |

| Brucine, Strychnine, Quinine | Diastereomeric Salt Formation | Fractional crystallization | Readily available natural products | libretexts.orglibretexts.org |

Advanced Precursor Molecules and Starting Material Derivations

The strategic selection of starting materials and the design of advanced precursor molecules can significantly impact the efficiency and stereochemical outcome of the synthesis of this compound. A convergent synthetic approach, where complex fragments of the molecule are synthesized separately and then joined, is often advantageous.

One potential route to the cyclohexane core involves a [2+4] Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid to form 3-cyclohexene-1-carboxylic acid. google.com This intermediate can then be subjected to a hydrogenation reaction to yield cyclohexanecarboxylic acid. google.com Subsequent functionalization of the cyclohexane ring would be necessary to introduce the phenacyl group.

A more direct approach could involve the use of a pre-functionalized cyclohexane derivative. For example, the synthesis could start from cyclohexyl phenyl ketone, which can be prepared through a Friedel-Crafts reaction of cyclohexanecarbonyl chloride and benzene (B151609). google.com The cyclohexanecarbonyl chloride itself can be derived from cyclohexanecarboxylic acid. google.com The carboxylic acid group could then be introduced at the 2-position of the cyclohexyl phenyl ketone through various synthetic transformations.

The development of novel starting materials and precursors is an active area of research. For instance, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a base can lead to the stereoselective synthesis of multisubstituted cyclohexanes. nih.gov While not directly yielding the target molecule, this methodology demonstrates the potential for creating highly functionalized cyclohexane rings that could serve as advanced precursors.

| Precursor Molecule | Synthetic Route | Key Reactions | Advantages | Reference |

| 3-Cyclohexene-1-carboxylic acid | Diels-Alder reaction of 1,3-butadiene and acrylic acid | [2+4] Cycloaddition, Hydrogenation | Readily available starting materials | google.com |

| Cyclohexyl phenyl ketone | From cyclohexanecarboxylic acid | Chlorination, Friedel-Crafts reaction | Direct installation of the phenacyl moiety | google.com |

| Multisubstituted cyclohexanes | From conjugated enynones and malononitrile | Carbanionic reactions | High stereoselectivity and functional group tolerance | nih.gov |

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Phenacylcyclohexane 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, primarily centered around nucleophilic acyl substitution, reduction, and oxidation.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, leading to the formation of several important derivatives. In these reactions, the hydroxyl (-OH) group of the carboxyl function is replaced by a nucleophile. The reactivity of the carboxylic acid is often enhanced by converting the hydroxyl into a better leaving group.

The conversion of carboxylic acids into acyl halides, particularly acyl chlorides, is a crucial first step for synthesizing other derivatives like esters, amides, and anhydrides due to the high reactivity of the acyl halide. libretexts.org This transformation involves substituting the -OH group with a halide. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose, often in the presence of a proton scavenger such as pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent attack by the chloride ion results in the formation of the acyl chloride.

Table 1: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Conditions | Expected Product |

| Thionyl Chloride | SOCl₂ | Heat, often with pyridine | 2-Phenacylcyclohexane-1-carbonyl chloride |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂) | 2-Phenacylcyclohexane-1-carbonyl chloride |

| Phosphorus Pentachloride | PCl₅ | Gentle warming | 2-Phenacylcyclohexane-1-carbonyl chloride |

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. byjus.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Fischer Esterification of 2-Phenacylcyclohexane-1-carboxylic Acid with Various Alcohols

| Alcohol | Catalyst | Expected Ester Product |

| Methanol | H₂SO₄ | Methyl 2-phenacylcyclohexane-1-carboxylate |

| Ethanol | H₂SO₄ | Ethyl 2-phenacylcyclohexane-1-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 2-phenacylcyclohexane-1-carboxylate |

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To facilitate this transformation, coupling agents are used. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid. libretexts.org

In the DCC coupling mechanism, the carboxylic acid adds to the C=N bond of DCC, converting the hydroxyl group into a good leaving group. libretexts.orglibretexts.org The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of dicyclohexylurea, a stable byproduct, to yield the desired amide. libretexts.org This method is effective for forming amide bonds under mild conditions. chemistrysteps.com

Table 3: DCC-Mediated Amidation with Various Amines

| Amine | Coupling Agent | Expected Amide Product |

| Ammonia (NH₃) | DCC | 2-Phenacylcyclohexane-1-carboxamide |

| Benzylamine | DCC | N-Benzyl-2-phenacylcyclohexane-1-carboxamide |

| Aniline | DCC | N-Phenyl-2-phenacylcyclohexane-1-carboxamide |

Carboxylic acid anhydrides can be synthesized from carboxylic acids through several methods. A common laboratory preparation involves the reaction of an acyl chloride with a carboxylate salt. fiveable.me For synthesizing a symmetrical anhydride (B1165640) from this compound, one equivalent would first be converted to 2-phenacylcyclohexane-1-carbonyl chloride. This acyl chloride would then be reacted with the sodium salt of this compound.

Alternatively, anhydrides can be formed by the dehydration of two carboxylic acid molecules, often requiring strong dehydrating agents like phosphorus pentoxide (P₂O₅) and heat. fiveable.menih.gov

Table 4: Methods for Synthesis of 2-Phenacylcyclohexane-1-carboxylic Anhydride

| Reactant 1 | Reactant 2 | Conditions |

| 2-Phenacylcyclohexane-1-carbonyl chloride | Sodium 2-phenacylcyclohexane-1-carboxylate | Inert solvent |

| This compound | This compound | Heat, P₂O₅ |

The carboxyl group can undergo both reduction and oxidation, although reduction is a more common and synthetically useful transformation.

Reduction: The carbon atom of a carboxyl group is in a high oxidation state and is relatively resistant to reduction. libretexts.org Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orgchemistrysteps.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.ukyoutube.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The mechanism involves the deprotonation of the acid by the hydride reagent, followed by the addition of hydride to the carbonyl carbon. chemistrysteps.com

Oxidation: The carboxyl group is already at a high oxidation state. libretexts.org Consequently, further oxidation is not straightforward and often results in the cleavage of the molecule, a process known as decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org Specific oxidative decarboxylation reactions like the Hunsdiecker reaction can occur under certain conditions, but this represents a transformation of the entire molecule rather than just the carboxyl group. libretexts.org

Table 5: Reduction of this compound

| Reagent | Typical Conditions | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF, Et₂O) 2. H₃O⁺ workup | (2-(2-Hydroxy-2-phenylethyl)cyclohexyl)methanol |

| Diborane (B₂H₆) | THF solvent, followed by workup | (2-(2-Hydroxy-2-phenylethyl)cyclohexyl)methanol |

Reactivity Profile of the Phenacyl Moiety

Carbonyl Chemistry (e.g., keto-enol tautomerism, nucleophilic additions)

The carbonyl group (C=O) within the phenacyl moiety is a primary site for chemical reactions.

Keto-Enol Tautomerism: Like other carbonyl compounds with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. masterorganicchemistry.comoregonstate.edu

Under typical conditions, the equilibrium heavily favors the more stable keto form, partly due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org The enol form, characterized by a hydroxyl group attached to a double-bonded carbon (an "ene-ol"), is a key intermediate in many reactions involving the alpha-carbon. masterorganicchemistry.com

Mechanism of Acid-Catalyzed Enolization:

The carbonyl oxygen is protonated by an acid catalyst.

A base (like water) removes a proton from the alpha-carbon, leading to the formation of the C=C double bond of the enol. masterorganicchemistry.com

Mechanism of Base-Catalyzed Enolization:

A base removes an acidic alpha-proton, forming a resonance-stabilized enolate ion.

The oxygen on the enolate is protonated (by water, for example) to yield the enol. masterorganicchemistry.com

Nucleophilic Additions: The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comopenstax.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org The addition of a nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com A wide range of nucleophiles can participate in this reaction, leading to the formation of alcohols, cyanohydrins, and other derivatives.

Aromatic Ring Transformations (e.g., electrophilic aromatic substitution)

The phenyl ring of the phenacyl group can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring significantly influences the rate and regioselectivity of the substitution. wikipedia.org

The acyl group (-COCH₂-) attached to the benzene (B151609) ring is an electron-withdrawing group. Consequently, it deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. masterorganicchemistry.com This deactivation occurs because the acyl group withdraws electron density from the ring, destabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org

Furthermore, the acyl group acts as a meta-director. This means that incoming electrophiles will preferentially substitute at the positions meta to the acyl group (C3 and C5). This is because the resonance structures of the cationic intermediate show that the positive charge is located at the ortho and para positions, making these positions less favorable for electrophilic attack. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: While the deactivating nature of the acyl group makes Friedel-Crafts alkylation and acylation challenging on this ring, these reactions are fundamental SEAr processes. wikipedia.org

Cyclohexane (B81311) Ring System Reactivity

The cyclohexane ring provides the structural backbone of the molecule. Its non-planar, chair-like conformation is key to understanding its reactivity and the stereochemical outcomes of its reactions.

Stereochemical Implications in Cyclohexane Transformations (e.g., conformational analysis related to reactivity)

The reactivity of the cyclohexane ring is profoundly influenced by its conformational preferences. The most stable conformation of cyclohexane is the chair form, which minimizes both angular and torsional strain. utexas.edu In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). fiveable.memasterorganicchemistry.com

For this compound, a disubstituted cyclohexane, the two bulky substituents (the phenacyl group and the carboxylic acid group) will preferentially occupy the equatorial positions to minimize steric strain. libretexts.org The most significant steric interactions in the chair conformation are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring. utexas.edu Placing large groups in the equatorial position avoids these unfavorable interactions, leading to a more stable conformation. masterorganicchemistry.comlibretexts.org

The molecule can exist as cis and trans diastereomers, depending on the relative orientation of the two substituents.

In the trans isomer , the two substituents are on opposite sides of the ring. The most stable conformation is the one where both the phenacyl and carboxylic acid groups are in equatorial positions (diequatorial).

In the cis isomer , the substituents are on the same side of the ring. In any chair conformation, one group must be axial and the other equatorial. A "ring flip" will interconvert the two chair conformations, swapping the axial and equatorial positions. masterorganicchemistry.com The equilibrium will favor the conformation where the larger group (likely the phenacyl group) occupies the equatorial position.

This conformational preference is not static; the ring can flip between two chair conformations. However, the energy barrier for this inversion means that the molecule will predominantly exist in its most stable state. nih.gov The specific conformation dictates the accessibility of reaction sites on the ring, thereby controlling the stereochemical outcome of reactions such as hydrogen abstraction or addition reactions. nih.gov

| Isomer | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2 after Ring Flip) | Most Stable Conformer |

|---|---|---|---|

| trans-1,2 | di-equatorial | di-axial | di-equatorial |

| cis-1,2 | axial, equatorial | equatorial, axial | Equilibrium favors conformer with larger group in equatorial position |

Mechanistic Studies and Kinetic Analyses of Key Transformations (e.g., employing hydroxyl radical)

While specific mechanistic and kinetic studies on this compound are not extensively documented in the literature, its reaction with highly reactive species like the hydroxyl radical (•OH) can be predicted based on the reactivity of its constituent functional groups. The hydroxyl radical is a powerful oxidizing agent that reacts rapidly with most organic compounds. copernicus.org

The primary reaction pathways for the hydroxyl radical with this molecule would likely involve:

Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the cyclohexane ring. The resulting cyclohexyl radical can then undergo further reactions, such as oxidation. Carboxylic acids and aminopolycarboxylic acids are known to react with hydroxyl radicals primarily through H-atom abstraction. inl.gov

Addition to the Aromatic Ring: The hydroxyl radical can add to the electron-rich phenyl ring, forming a hydroxycyclohexadienyl radical. researchgate.net This radical adduct is an intermediate that can subsequently react, often with oxygen, to form hydroxylated products like phenols. researchgate.net

The rates of these reactions are typically very high. While the precise rate constant for this compound is unknown, data for related compounds provide an estimate of the reaction kinetics.

| Compound Type | Reaction Type | Approximate Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|---|

| Carboxylic Acids | H-atom abstraction | 10⁷ - 10⁹ inl.gov |

| Aromatic Compounds (e.g., Phenol) | Radical Addition | ~8.4 x 10⁹ researchgate.net |

| Aminopolycarboxylic Acids (e.g., HEDTA) | H-atom abstraction | ~2.8 x 10⁹ inl.gov |

Computational Chemistry and Theoretical Investigations of 2 Phenacylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These theoretical methods provide insights into molecular geometry, energy, and orbital interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Phenacylcyclohexane-1-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table for the optimized structure. The total electronic energy, a measure of the molecule's stability, would also be a primary output of this calculation. While general DFT studies on carboxylic acids exist, specific data for this compound is not available.

Molecular Orbital and Frontier Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound would reveal how atomic orbitals combine to form bonding and anti-bonding MOs. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and stability. A visual representation of the HOMO and LUMO electron density surfaces would illustrate the regions of the molecule most likely to be involved in chemical reactions. Without specific studies, the energies and distributions of these orbitals for the target compound remain unknown.

Conformational Landscapes and Isomeric Stability of this compound

Due to the flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the phenacyl and carboxylic acid groups, this compound can exist in multiple conformations. A computational conformational analysis would explore the potential energy surface of the molecule to identify its various stable isomers (conformers). The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The substituents can be in either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans) with varying stabilities.

Prediction of Spectroscopic Parameters and Their Experimental Validation (e.g., NMR spectral calculations)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) could be calculated. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used to predict chemical shifts. nih.gov These predicted spectra would be invaluable for interpreting experimental NMR data and confirming the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can provide insights into solvent effects or dynamic processes. At present, no such computational NMR studies for this specific molecule have been reported.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical chemistry allows for the investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, computational methods could be used to explore potential reaction pathways, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, passing through a high-energy transition state. The structure and energy of this transition state determine the reaction rate. Such studies are crucial for optimizing reaction conditions and understanding reaction selectivity, but have not been applied to this compound in published research. chemrxiv.org

Advanced Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a vacuum or in a solvent, would reveal its conformational flexibility and intermolecular interactions. This type of simulation would be particularly useful for understanding how the molecule behaves in a biological system or in solution, providing insights into its solvation and transport properties. For instance, simulations could explore the interactions between the carboxylic acid group and water molecules. This level of advanced modeling requires significant computational resources and has not been documented for this compound.

While the computational tools to thoroughly investigate this compound are readily available, the scientific community has yet to apply them to this specific molecule in published research. The absence of such studies means that detailed, scientifically accurate data on its electronic structure, conformational preferences, spectroscopic properties, and reactivity are not available. Future computational work is necessary to elucidate the fundamental chemical properties of this compound.

Advanced Applications of 2 Phenacylcyclohexane 1 Carboxylic Acid in Organic Synthesis and Chemical Research

Utilization as a Versatile Building Block in Complex Molecular Architectures

There is no specific information available in the scientific literature detailing the use of 2-Phenacylcyclohexane-1-carboxylic acid as a building block in the synthesis of complex molecular architectures. Generally, carboxylic acids serve as fundamental starting materials in the construction of more intricate structures through various synthetic strategies. polimi.itnih.govnih.gov

Precursor to Structurally Related Scaffolds in Organic Synthesis

No published studies were found that describe the use of this compound as a precursor to other structurally related scaffolds. In theory, the presence of both a ketone and a carboxylic acid could allow for intramolecular cyclization reactions to form bicyclic or spirocyclic systems, which are common scaffolds in medicinal chemistry. mdpi.comrroij.com However, specific examples of such transformations starting from this compound have not been reported.

Application as an Intermediate in the Synthesis of Functionalized Materials and Specialty Chemicals

There is no available data on the application of this compound as an intermediate in the synthesis of functionalized materials or specialty chemicals. While carboxylic acids are used to create polymers, functional surfaces, and other materials, the specific contribution of this compound is not documented.

Emerging Research Frontiers and Future Perspectives in 2 Phenacylcyclohexane 1 Carboxylic Acid Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, energy-efficient processes, and the minimization of hazardous waste. researchgate.net The synthesis of 2-Phenacylcyclohexane-1-carboxylic acid offers a fertile ground for the application of these principles.

Traditional synthetic routes might rely on petrochemical-derived starting materials and harsh reagents. In contrast, green approaches could leverage bio-based precursors. For instance, cyclohexene (B86901), a potential starting block for the cyclohexane (B81311) ring, can be derived from renewable sources. The subsequent steps could employ catalytic methods that offer high atom economy and utilize environmentally benign solvents like water or supercritical CO2. rsc.org Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents another eco-friendly alternative to classical solution-based methods. nih.gov

The following table compares a hypothetical traditional synthesis with a potential green chemistry approach for this compound.

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petrochemical-based | Bio-derived (e.g., from sugars) rsc.orgresearchgate.net |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Water, Ethanol) or solvent-free conditions researchgate.net |

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable heterogeneous catalysts or biocatalysts |

| Energy Input | High-temperature reflux | Microwave or infrared irradiation, ambient temperature reactions researchgate.netwjpmr.com |

| Byproducts | Significant inorganic salt waste | Minimal, with water as the primary byproduct themjalab.com |

| Atom Economy | Moderate | High |

Exploration of Unconventional Reactivity and Catalytic Pathways

Moving beyond conventional synthetic methods, the exploration of unconventional reactivity and novel catalytic pathways can unlock new avenues for the synthesis and functionalization of this compound. Modern catalysis offers a toolkit to forge and modify complex molecules with high precision and efficiency.

One promising area is the use of transition-metal catalysis for C-H bond activation. This technology could allow for the direct functionalization of the cyclohexane or phenyl rings, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. Furthermore, photoredox and electro-catalysis represent emerging fields that can enable unique transformations under mild conditions, potentially leading to novel derivatives of the target molecule. Biocatalysis, using enzymes or whole-cell systems, could provide unparalleled stereoselectivity in the synthesis of chiral variants of this compound, which is of significant interest for biological applications. google.com

The table below outlines potential unconventional catalytic pathways for the synthesis or modification of this compound.

| Catalytic Pathway | Catalyst Type | Potential Application |

| C-H Activation | Palladium, Rhodium, or Iridium complexes | Direct introduction of functional groups onto the cyclohexane or phenyl ring. |

| Photoredox Catalysis | Ruthenium or Iridium photoredox catalysts | Radical-mediated reactions for novel bond formations under visible light. |

| Electrocatalysis | Transition metal electrodes | Oxidation or reduction reactions without stoichiometric chemical reagents. |

| Biocatalysis | Hydrolases, Oxidoreductases | Enantioselective synthesis of specific stereoisomers. google.com |

| Ketonization | Metal oxide catalysts (e.g., ZrO2) | Decarboxylative coupling reactions to form more complex ketone structures. researchgate.netresearchgate.net |

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing chemical production. mdpi.com Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. nih.gov The synthesis of this compound could greatly benefit from this technology.

A multi-step synthesis could be designed where reagents are continuously pumped through a series of reactors, with in-line purification steps to remove intermediates and byproducts. mdpi.com This approach not only increases efficiency but also allows for the safe handling of reactive intermediates. When coupled with automated synthesis platforms, reaction parameters such as temperature, pressure, and residence time can be rapidly screened and optimized, accelerating the discovery of ideal reaction conditions. researchgate.net These automated systems can run numerous experiments in parallel, generating large datasets that can be used to refine synthetic protocols. nih.gov

The following table provides a comparative analysis of batch versus flow synthesis for the production of this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires larger vessels and presents heat transfer issues. | Straightforward, by extending the operation time. |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better control. |

| Heat & Mass Transfer | Often inefficient, leading to local hot spots and concentration gradients. | Highly efficient, ensuring uniform reaction conditions. nih.gov |

| Reaction Time | Typically longer, including heating and cooling cycles. | Significantly shorter residence times, often minutes. mdpi.com |

| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring and optimization. researchgate.net |

| Reproducibility | Can be variable between batches. | High, due to precise control over parameters. |

Synergistic Experimental and Computational Research Endeavors for Design and Discovery

The integration of computational chemistry with experimental research creates a powerful synergy for the design and discovery of new molecules and reaction pathways. nih.gov For this compound, computational tools can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's three-dimensional structure, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts. nih.gov These calculations can also elucidate reaction mechanisms, helping chemists to understand how the molecule is formed and how it might react in subsequent transformations. Molecular modeling and docking studies could be used to predict the interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, thus identifying potential therapeutic applications. This in silico screening can prioritize compounds for synthesis and experimental testing, saving significant time and resources.

The table below summarizes the potential applications of various computational tools in the study of this compound.

| Computational Tool | Predicted Properties / Application | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, spectroscopic data (IR, NMR), reaction energetics. nih.gov | X-ray crystallography, NMR spectroscopy, IR spectroscopy, kinetic studies. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvent effects, interactions with other molecules. | Spectroscopic methods, thermodynamic measurements. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | In vitro and in vivo biological assays. |

| Molecular Docking | Binding modes and affinities to biological macromolecules. | Co-crystallization with target proteins, binding assays. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenacylcyclohexane-1-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclohexane ring functionalization using Friedel-Crafts acylation or nucleophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, using anhydrous dichloromethane with Lewis acids like AlCl₃ may enhance acylation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is recommended. Differential scanning calorimetry (DSC) can further validate crystallinity .

Q. How can researchers mitigate solubility challenges during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with dynamic light scattering (DLS) help assess colloidal stability. For hydrophobic interactions, micellar electrokinetic chromatography (MEKC) provides insights into partitioning behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Discrepancies in SAR may arise from stereochemical variations or assay-specific conditions. Use enantiomerically pure samples (via chiral HPLC) and compare activity across multiple assays (e.g., enzyme inhibition vs. cellular uptake). Molecular docking simulations (AutoDock Vina) can clarify binding modes, while X-ray crystallography of protein-ligand complexes provides definitive structural insights .

Q. How can metabolomic studies elucidate the compound’s biological degradation pathways?

- Methodological Answer : Employ stable isotope-labeled analogs (e.g., ¹³C-labeled cyclohexane ring) and track metabolites via LC-MS/MS. In vitro liver microsomal assays (CYP450 enzymes) identify phase I metabolites, while glutathione trapping assays detect reactive intermediates. Data integration with platforms like MetaboAnalyst 5.0 links degradation products to toxicity endpoints .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use quantitative structure-property relationship (QSPR) models in software like ADMET Predictor or Schrödinger’s QikProp. Input descriptors include logP, polar surface area, and hydrogen-bonding capacity. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess membrane permeability, while physiologically based pharmacokinetic (PBPK) modeling scales in vitro data to in vivo outcomes .

Q. How do crystallographic studies inform polymorph screening for this compound?

- Methodological Answer : X-ray powder diffraction (XRPD) paired with single-crystal X-ray diffraction identifies polymorphic forms. Thermal analysis (DSC/TGA) differentiates stable vs. metastable phases. For co-crystal screening, high-throughput solvent evaporation with GRAS co-formers (e.g., succinic acid) is advised. Pair distribution function (PDF) analysis resolves amorphous-crystalline transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.